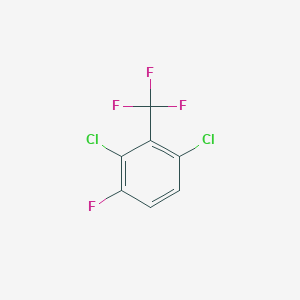

2,6-Dichloro-3-fluorobenzotrifluoride

Description

BenchChem offers high-quality 2,6-Dichloro-3-fluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-fluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)6(9)5(3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZBMMIJVALWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-3-fluorobenzotrifluoride (CAS 104359-35-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-fluorobenzotrifluoride is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of two chlorine atoms, a fluorine atom, and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties to the molecule. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective application.

The trifluoromethyl group, a common motif in medicinal chemistry, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The additional halogen substituents on 2,6-dichloro-3-fluorobenzotrifluoride offer multiple reaction sites for further functionalization, making it a versatile intermediate for the synthesis of complex molecules.[3] The presence and positioning of these functional groups can significantly influence the molecule's reactivity and the properties of its derivatives.[2][4]

Physicochemical Properties

2,6-Dichloro-3-fluorobenzotrifluoride is typically a colorless to pale yellow liquid with a distinct odor.[5] Its key physical and chemical properties are summarized in the table below. The high boiling point and flash point suggest it is a combustible liquid but not highly volatile under standard conditions.[6][7]

| Property | Value | Source |

| CAS Number | 104359-35-5 | [5][6] |

| Molecular Formula | C7H3Cl2F3 | [5][6] |

| Molecular Weight | 215.00 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 202.1°C at 760 mmHg | [6] |

| Density | 1.464 g/cm³ | [6] |

| Flash Point | 83.1°C | [6] |

| Refractive Index | 1.47 | [6] |

| Vapor Pressure | 0.422 mmHg at 25°C | [6] |

Molecular Structure and Spectral Data

The structure of 2,6-dichloro-3-fluorobenzotrifluoride features a benzene ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a trifluoromethyl group. This substitution pattern creates a unique electronic environment on the aromatic ring.

Caption: A generalized synthetic workflow for substituted benzotrifluorides.

The reactivity of 2,6-dichloro-3-fluorobenzotrifluoride is dictated by its functional groups. The aromatic ring is electron-deficient due to the presence of the trifluoromethyl group and the halogens, which can influence its susceptibility to nucleophilic aromatic substitution reactions. The chlorine atoms can potentially be displaced under certain conditions, offering sites for introducing other functional groups. The fluorine atom is generally less reactive in nucleophilic substitution compared to chlorine.

Applications in Research and Development

Halogenated benzotrifluorides are valuable intermediates in the synthesis of a wide range of biologically active molecules. [2]The unique combination of substituents in 2,6-dichloro-3-fluorobenzotrifluoride makes it a promising starting material for the development of novel pharmaceuticals and agrochemicals.

The introduction of fluorine and trifluoromethyl groups into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties. [1][4]These improvements can include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability. [4]* Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting solubility and receptor binding. [4] Given these advantages, 2,6-dichloro-3-fluorobenzotrifluoride could serve as a key building block in the synthesis of inhibitors for various enzymes or ligands for receptors where specific halogen-bonding interactions are desired. The presence of multiple halogen atoms also provides opportunities for creating diverse chemical libraries for high-throughput screening.

Safety and Handling

2,6-Dichloro-3-fluorobenzotrifluoride is classified as a combustible liquid and is harmful if swallowed. [7]It can cause skin and serious eye irritation and may cause respiratory irritation. [7]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. [8] Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces. [7]* Avoid breathing dust, fume, gas, mist, vapors, or spray. [7]* Wash skin thoroughly after handling. [7]* Store in a tightly closed container in a dry and well-ventilated place. In case of accidental exposure, it is crucial to seek immediate medical attention. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. [8]

Conclusion

2,6-Dichloro-3-fluorobenzotrifluoride is a specialized chemical intermediate with significant potential for applications in drug discovery and materials science. Its unique substitution pattern offers a versatile platform for the synthesis of complex and novel molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for researchers and scientists looking to utilize this compound in their work. As the demand for advanced fluorinated building blocks continues to grow, the importance of compounds like 2,6-dichloro-3-fluorobenzotrifluoride in enabling the development of next-generation pharmaceuticals and functional materials is set to increase.

References

[5]CymitQuimica. (n.d.). CAS 104359-35-5: 2,6-Dichloro-Benzotrifluoride. Retrieved from [6]ChemNet. (n.d.). 2,6-Dichloro-Benzotrifluoride. Retrieved from [7]Synquest Labs. (n.d.). 2,6-Dichlorobenzotrifluoride Safety Data Sheet. Retrieved from [9]Google Patents. (1990). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. Retrieved from [8]Fisher Scientific. (2023). 2,4-Dichlorobenzotrifluoride Safety Data Sheet. Retrieved from MilliporeSigma. (n.d.). Safety Data Sheet. Retrieved from [4]Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [10]ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d6. Retrieved from [11]Google Patents. (1985). EP0150587A1 - Preparation of chlorobenzotrifluoride compounds. Retrieved from WIPO Patentscope. (2008). CN101289400 - Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Retrieved from [1]PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [2]LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [12]ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. CAS 104359-35-5: 2,6-Dichloro-Benzotrifluoride [cymitquimica.com]

- 6. 2,6-Dichloro-Benzotrifluoride | 104359-35-5 [chemnet.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 12. researchgate.net [researchgate.net]

2,6-Dichloro-3-fluorobenzotrifluoride chemical structure and molecular weight

Structural Analysis, Synthesis Logic, and Pharmacophore Utility[1]

Executive Summary

2,6-Dichloro-3-fluorobenzotrifluoride is a highly specialized polyhalogenated aromatic intermediate.[1] It serves as a critical "scaffold" in the development of modern agrochemicals and pharmaceuticals, particularly where metabolic stability and lipophilicity are paramount.

This guide analyzes the physicochemical identity of the molecule, delineates a logical synthetic pathway based on electrophilic aromatic substitution principles, and explores its utility in modulating the physicochemical properties of bioactive molecules.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The molecule is characterized by a benzene ring substituted with a trifluoromethyl group (

Molecular Formula:

Quantitative Data Table

| Property | Value | Notes |

| Molecular Weight | 232.99 g/mol | Calculated based on standard atomic weights [1].[1] |

| Exact Mass | 231.947 g/mol | Monoisotopic mass for MS analysis. |

| Physical State | Liquid (Predicted) | Based on analogous polyhalogenated toluenes. |

| Boiling Point | ~180–190 °C (Est.) | Extrapolated from 2,6-dichlorobenzotrifluoride ( |

| LogP (Predicted) | ~4.2 | High lipophilicity due to C-Cl and C-F bonds.[1] |

| H-Bond Donors | 0 | Aprotic. |

| H-Bond Acceptors | 4 | Fluorine atoms act as weak acceptors.[1] |

Note on Nomenclature: The parent structure is benzotrifluoride (or

-trifluorotoluene).[1][3][4] The numbering priority assigns the trifluoromethyl carbon as C1. The chlorine atoms at C2 and C6 provide significant steric hindrance, protecting the C1 position from nucleophilic attack, while the C3-fluorine introduces electronic asymmetry.[1]

Structural Significance in Drug Design

The 2,6-dichloro-3-fluoro substitution pattern is not arbitrary; it is a strategic pharmacophore element designed for specific biological outcomes:

-

Metabolic Blocking: The C2 and C6 chlorines sterically shield the benzylic position, preventing oxidative dealkylation (a common metabolic clearance route for toluenes).

-

Electronic Modulation: The C3 fluorine atom withdraws electron density via induction (

effect), increasing the acidity of any remaining protons (specifically at C4 or C5) and altering the -

Lipophilicity: The trifluoromethyl group and halogens significantly increase the partition coefficient (LogP), enhancing membrane permeability for CNS-targeted drugs or systemic agrochemicals [2].[1]

Synthetic Methodology (Retrosynthetic Analysis)

Direct commercial sourcing of this specific isomer is often limited to custom synthesis houses. Therefore, understanding the synthetic logic is required for researchers needing to generate this intermediate in-house.[1]

The "Directed Substitution" Protocol

The most robust route utilizes 2,6-dichlorobenzotrifluoride as the starting material.[1] The synthesis relies on the directing effects of the existing substituents to install the fluorine atom at the 3-position.[1]

Mechanism:

-

Starting Material: 2,6-Dichlorobenzotrifluoride (CAS 104359-35-5).[1][5]

-

Step 1: Nitration. The

group is a meta-director.[1] The-

Position 3 is meta to

and ortho to -

Position 4 is para to

and meta to -

Outcome: Nitration occurs predominantly at Position 3 due to the combined directing effects and the activation provided by the ortho-chlorine [3].[1]

-

-

Step 2: Reduction. Conversion of the nitro group (

) to an amine ( -

Step 3: Balz-Schiemann Reaction. The amine is diazotized to form a diazonium salt, which is then converted to the fluoride using tetrafluoroboric acid (

) and thermal decomposition.

Synthesis Pathway Diagram[1]

Caption: Figure 1. Step-wise electrophilic aromatic substitution pathway for the synthesis of 2,6-dichloro-3-fluorobenzotrifluoride from commercially available precursors.

Experimental Handling & Safety Protocols

As a polyhalogenated aromatic, this compound requires strict adherence to safety protocols. It is likely a skin irritant and potentially volatile.

Standard Operating Procedure (SOP)

-

Containment: All transfers must occur within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to halogenated solvent permeability), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert gas (Argon or Nitrogen) to prevent hydrolysis or degradation, although the structure is relatively stable.

-

Spill Response: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

References

-

National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

-

National Institutes of Health (NIH). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA.[1] PMC. [Link]

Sources

- 1. 55349-01-4_CAS号:55349-01-4_N,N’-二(12-羟基十八碳酰基)-1,6-己二胺 - 化源网 [chemsrc.com]

- 2. fluorine1.ru [fluorine1.ru]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç 究éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (247/283) [toyo-asia.co.jp]

Technical Guide: Strategic Handling and Application of 2,6-Dichloro-3-fluorobenzotrifluoride

The following technical guide provides an in-depth operational analysis of 2,6-Dichloro-3-fluorobenzotrifluoride , designed for application scientists and process chemists.

Part 1: Chemical Profile & Strategic Value

2,6-Dichloro-3-fluorobenzotrifluoride is a highly specialized halogenated aromatic intermediate. Its structural uniqueness lies in the steric and electronic interplay between the bulky ortho-chloro groups and the electron-withdrawing trifluoromethyl (

Physicochemical Properties (Class-Based Estimates)

Note: Specific values may vary by isomeric purity and supplier. Always verify the Certificate of Analysis (CoA).

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | High halogen content implies lipophilicity and potential bioaccumulation. | |

| Molecular Weight | ~232.99 g/mol | Moderate volatility; heavier than air vapors. |

| Physical State | Liquid (Standard Temp) | Requires liquid handling protocols; risk of splashing.[1] |

| Boiling Point | ~170–180°C (Predicted) | Thermally stable under standard reflux, but vapor pressure builds. |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc | Critical: Use organic absorbents for spills; water is ineffective for cleaning. |

| Reactivity | Susceptible to SNAr | The electron-deficient ring facilitates nucleophilic attack. |

Part 2: Comprehensive Hazard Analysis (GHS & Toxicology)

Beyond standard GHS labeling, the toxicological profile of poly-halogenated benzotrifluorides requires a "defense-in-depth" approach. The combination of chlorine and fluorine substituents increases lipid solubility, facilitating rapid dermal absorption.

Acute & Chronic Health Hazards[2]

-

Skin/Eye Corrosion: Classified as Skin Irritant Category 2 and Eye Irritant Category 2A . The lipophilic nature allows the chemical to penetrate the stratum corneum, causing delayed irritation that can resemble chemical burns if not decontaminated immediately.

-

Target Organ Toxicity (STOT-SE 3): High vapor concentrations irritate the bronchial mucosa.

-

Systemic Toxicity: Halogenated aromatics are often hepatotoxic. Chronic low-level exposure may stress hepatic metabolic pathways (P450 system).

Environmental Fate

-

Aquatic Toxicity: Likely Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects). Due to the C-F and C-Cl bonds, hydrolysis is slow, leading to environmental persistence.

Part 3: Operational Safety & Engineering Controls

This section details the causality behind safety choices. We do not just list PPE; we select it based on chemical resistance data.

Engineering Controls (The Primary Barrier)

-

Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Vapor Management: Because vapors are heavier than air (

), standard downdraft ventilation is effective. Avoid floor-level drains in the immediate vicinity to prevent vapor accumulation in sewage systems.

Personal Protective Equipment (PPE) Selection

-

Glove Integrity: Standard nitrile gloves (4 mil) offer incidental splash protection but are insufficient for prolonged contact with halogenated aromatics.

-

Recommendation: Use Silver Shield (Laminate) or Viton gloves for immersion or synthesis tasks. If dexterity is required, use the "double-glove" technique: Laminate inner / Nitrile outer.

-

-

Respiratory Protection: If work must occur outside a hood (e.g., maintenance), a full-face respirator with Organic Vapor (OV) cartridges is mandatory.

Exposure Control Workflow

The following diagram illustrates the logical flow of handling to minimize exposure risks.

Figure 1: Operational workflow emphasizing mandatory safety checks before the chemical leaves storage.

Part 4: Emergency Response Protocols

These protocols are designed to be self-validating systems. If step A fails, Step B provides redundancy.

Spill Management (The "3-C" Protocol)

-

Control: Immediately cease the source of the leak.[2] Close the hood sash to contain vapors.

-

Contain: Do NOT use water. Surround the spill with an inert absorbent (Vermiculite or Sand). Commercial "Pink" pads (for oils/organics) are effective.

-

Clean: Transfer absorbed material into a sealable container labeled "Hazardous Waste: Toxic/Halogenated."

-

Validation: Wipe the surface with a solvent (acetone) and check for residual odor or slickness.

-

Fire Fighting Measures

-

Flash Point: Likely >65°C (Combustible Liquid Class IIIA), but combustion produces toxic gases.

-

Hazardous Combustion Products: Burning releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Carbon Oxides.

-

Action: Firefighters must wear full SCBA. Use Dry Chemical,

, or Foam.[3] Water spray may be used to cool containers but should not be used as a direct stream to avoid spreading the chemical.

Part 5: Synthetic Application & Reactivity

For researchers, the value of 2,6-Dichloro-3-fluorobenzotrifluoride lies in its Nucleophilic Aromatic Substitution (SNAr) potential.

Reactivity Logic

The benzene ring is highly electron-deficient due to:

-

The

(inductive) and -

The electron-withdrawing nature of the Halogens.

However, the regioselectivity is complex.

-

Leaving Group Ability: In SNAr, Fluorine is generally a better leaving group than Chlorine due to the high electronegativity stabilizing the Meisenheimer complex intermediate, provided it is ortho/para to an activating group (like

or -

Steric Hindrance: The two Chlorine atoms at positions 2 and 6 create significant steric shielding around the

group and the ring carbons.

Synthesis Workflow (SNAr)

The following diagram outlines the decision logic for derivatizing this scaffold.

Figure 2: Synthetic logic for Nucleophilic Aromatic Substitution (SNAr) utilizing the electron-deficient ring.

Experimental Consideration

When attempting to displace the Fluorine (at C3) or Chlorine (at C2/C6), researchers must consider that the Fluorine at C3 is meta to the

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 2,6-Dichlorobenzotrifluoride (Structural Analog). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Halogenated Benzotrifluorides. Retrieved from [Link][4]

Disclaimer: This guide is for educational and planning purposes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling, as isomeric impurities can alter physical properties.

Sources

Methodological & Application

Synthesis of 2,6-dichloro-3-fluorobenzonitrile from 2,6-Dichloro-3-fluorobenzotrifluoride

Executive Summary

This Application Note details the synthetic protocol for converting 2,6-dichloro-3-fluorobenzotrifluoride (SM) to 2,6-dichloro-3-fluorobenzonitrile (TP) . While industrial routes for benzonitriles often utilize ammoxidation of toluenes or Sandmeyer reactions of anilines, the utilization of trifluoromethyl-substituted aromatics requires a specialized hydrolytic strategy.[1]

This guide outlines a robust, three-stage workflow:

-

Acid-Mediated Hydrolysis: Conversion of the chemically inert

motif to the carboxylic acid.[1] -

Acyl Chloride Formation & Amidation: Activation and conversion to the primary amide.

-

Dehydration: Transformation of the amide to the target nitrile.

Target Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.[1]

Strategic Analysis & Retrosynthesis

The transformation of a trifluoromethyl group (

-

Challenge: The steric hindrance of the 2,6-dichloro substitution pattern inhibits nucleophilic attack at the benzylic position.

-

Solution: We employ high-temperature acid hydrolysis to force the conversion to the carboxylic acid, followed by standard functional group interconversion (FGI).

Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes.

Figure 1: Synthetic workflow from trifluoromethyl precursor to benzonitrile target.

Safety Directives (Critical)

WARNING: Hydrofluoric Acid (HF) Generation Step 1 involves the hydrolysis of three C-F bonds. This releases 3 equivalents of HF for every mole of starting material.

-

Engineering Control: Reactions must be performed in a Teflon (PTFE) or Hastelloy reactor if scaling up. Glassware will be etched/compromised over time.

-

Scrubbing: The off-gas must be routed through a calcium hydroxide (

) or KOH scrubber to neutralize HF vapors.[1] -

PPE: Full face shield, HF-resistant gloves (neoprene/nitrile double layer), and calcium gluconate gel on standby.[1]

Detailed Experimental Protocols

Step 1: Hydrolysis to 2,6-Dichloro-3-fluorobenzoic Acid

Rationale: The electron-withdrawing nature of the fluorine and chlorine atoms on the ring actually deactivates the benzylic carbon toward

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,6-Dichloro-3-fluorobenzotrifluoride | 1.0 | Substrate |

| Sulfuric Acid (

Protocol:

-

Charge a round-bottom flask (or PTFE reactor) with 2,6-dichloro-3-fluorobenzotrifluoride .[1]

-

Slowly add Conc.

at room temperature. Note: Exotherm is minimal at this stage. -

(Optional) Add Oleum if the substrate is resistant to hydrolysis.

-

Heat the mixture to 130–140°C for 12–16 hours.

-

Monitoring: Monitor HF evolution (bubbler) and TLC/HPLC. The disappearance of the non-polar SM spot and appearance of a polar baseline spot (Acid) indicates conversion.

-

-

Quench: Cool to 25°C. Pour the reaction mixture slowly onto crushed ice (5x volume).

-

Isolation: The benzoic acid derivative typically precipitates as a white/off-white solid.[1] Filter the solid.[2][3]

-

Purification: Dissolve in 10% NaOH (aq), filter off any unreacted insolubles, then re-acidify the filtrate with HCl to pH 1 to reprecipitate the pure acid. Dry in a vacuum oven at 60°C.

Step 2: Conversion to 2,6-Dichloro-3-fluorobenzamide

Rationale: Direct conversion of acid to nitrile is difficult; the amide is the necessary stable intermediate. We proceed via the acid chloride to ensure high yield.

Protocol:

-

Suspend the dried Acid (Intermediate A) in toluene or DCM (5 vol).

-

Add Thionyl Chloride (

, 1.5 equiv) and a catalytic drop of DMF. -

Reflux (70–80°C) for 3 hours until gas evolution (

) ceases. -

Concentrate the mixture under reduced pressure to remove excess

. -

Dissolve the residue (Acid Chloride) in dry THF or DCM.

-

Cool to 0°C. Sparge with anhydrous Ammonia gas (

) OR add 28% Ammonium Hydroxide ( -

Stir for 2 hours. The amide will precipitate (if in non-polar solvent) or remain in organic phase.

-

Workup: Wash with water, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.

Step 3: Dehydration to 2,6-Dichloro-3-fluorobenzonitrile

Rationale: Dehydration of primary amides is the classic entry to nitriles.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Amide (Intermediate B) | 1.0 | Substrate |

| Phosphorus Oxychloride (

Protocol:

-

Mix the Amide and

in a flask equipped with a reflux condenser. -

Heat to reflux (105°C) for 4–6 hours.

-

Endpoint: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The amide spot should disappear, replaced by a less polar nitrile spot.

-

Quench (Caution): Cool to room temperature. Pour the mixture slowly onto ice water with vigorous stirring. Exothermic hydrolysis of excess

occurs. -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

). -

Purification: Wash combined organics with saturated

(to remove phosphoric acid residues), then Brine. Dry over -

Final Isolation: Remove solvent. The residue is often sufficiently pure. If not, purify via vacuum distillation (approx. 130°C at 20 mmHg) or silica gel chromatography.[1]

Mechanistic Insight

The hydrolysis of the trifluoromethyl group (Step 1) is the most chemically distinct step in this sequence. Unlike benzotrichlorides (

Figure 2: Simplified mechanism of acid-catalyzed trifluoromethyl hydrolysis.

The rate-limiting step is often the initial ejection of the fluoride ion. The presence of ortho-chloro substituents (2,6-dichloro) provides steric bulk that prevents aggregation but also electronically deactivates the ring, requiring the high temperatures (140°C) specified in the protocol.[1]

Analytical Specifications

For the final product 2,6-dichloro-3-fluorobenzonitrile :

-

Physical State: White crystalline solid.

-

Melting Point: 72–75°C (Lit. range).

-

IR Spectrum: Distinct nitrile stretch (

) at 2230–2240 cm⁻¹ .[1] -

¹H NMR (400 MHz,

): -

¹⁹F NMR: Single peak, typically around -110 to -120 ppm (relative to

).[1]

References

-

Preparation of 2,6-dichloro-3-fluorobenzonitrile. Google Patents (CN102531961B). Describes the synthesis via the amide route and purification. Link

-

Hydrolysis of Benzotrifluorides. Journal of Organic Chemistry, 1959, 24(11), 1664–1666.[1] Foundational work on the acid hydrolysis of trifluoromethyl groups to benzoic acids. Link[1]

-

Synthesis of Benzonitriles from Amides. Organic Syntheses, Coll. Vol. 3, p. 493 (1955).[1] Standard protocol for

dehydration. Link[1] -

Process for the preparation of 2,6-dichloro-3-fluorobenzonitrile. Google Patents (US5670694A). Discusses alternative industrial ammoxidation routes for context. Link

-

Selective Hydrolysis of Pentafluorobenzotrichloride. SSRN Electronic Journal, 2002. Provides mechanistic insight into the hydrolysis of halogenated benzylic carbons. Link

Sources

- 1. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 2. US2770641A - Preparation of benzonitrile - Google Patents [patents.google.com]

- 3. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

Technical Application Note: Strategic Utilization of 2,6-Dichloro-3-fluorobenzotrifluoride in Herbicide Synthesis

Executive Summary

In the competitive landscape of modern herbicide discovery, 2,6-Dichloro-3-fluorobenzotrifluoride (herein referred to as DCFBT ) has emerged as a high-value structural scaffold. Its unique substitution pattern—combining the lipophilic, metabolic stability of a trifluoromethyl (

This application note details the strategic use of DCFBT as a "gateway intermediate." We provide validated protocols for its functionalization into high-purity anilines and explore its reactivity in Nucleophilic Aromatic Substitution (

Chemical Profile & Reactivity Analysis

The synthetic utility of DCFBT lies in the electronic interplay between its substituents. Understanding these vectors is critical for regioselective functionalization.

| Substituent | Position | Electronic Effect | Directing Effect (EAS) | |

| C1 | Strong Electron Withdrawing (EWG) | Meta director | Activator (Para/Ortho) | |

| Cl | C2, C6 | Weak Deactivating / Steric Bulk | Ortho/Para director | Leaving Group (potential) |

| F | C3 | Strong Activator (Inductive EWG / Resonance EDG) | Ortho/Para director | Primary Leaving Group |

Reactivity Logic

-

Electrophilic Aromatic Substitution (Nitration): The C4 position is electronically favored. It is ortho to the strong activator (Fluorine) and meta to the chlorine at C2. While C4 is para to the deactivating

group, the activation by Fluorine typically dominates, making C4 the primary site for nitration. -

Nucleophilic Aromatic Substitution (

): The Fluorine at C3 is highly activated for displacement because it is flanked by electron-withdrawing groups (ortho-Cl, ortho-

Core Application: Synthesis of the "Aniline Gateway"

The most critical application of DCFBT is its conversion into 4-amino-2,6-dichloro-3-fluorobenzotrifluoride . This aniline is a privileged scaffold for constructing the core of phenyluracil herbicides.

Workflow Diagram (DOT)

Figure 1: Synthetic pathway for converting DCFBT into the key aniline intermediate.

Detailed Protocol: Nitration and Reduction

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the C4 position.

-

Reagents: DCFBT (1.0 eq), Fuming Nitric Acid (1.5 eq), Concentrated Sulfuric Acid (Solvent/Catalyst).

-

Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.

Procedure:

-

Charge: Add Sulfuric Acid (5 vol) to the reactor and cool to 0°C.

-

Addition 1: Slowly add DCFBT (1.0 eq) while maintaining temperature < 10°C.

-

Addition 2: Dropwise add Mixed Acid (prepared

) over 2 hours. Critical: Exothermic reaction. Maintain internal temp between 0–5°C to prevent di-nitration or defluorination. -

Reaction: Allow to warm to 20°C and stir for 4–6 hours. Monitor by HPLC for consumption of starting material (<1%).

-

Quench: Pour reaction mixture onto ice/water (10 vol).

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with

(aq) until neutral. Dry over -

Yield: Expect 85–92% of 2,6-dichloro-3-fluoro-4-nitrobenzotrifluoride .

Step 2: Selective Reduction

Objective: Reduce the nitro group to an amine without de-halogenating the Cl or F atoms. Catalytic hydrogenation (

Procedure:

-

Charge: Suspend the Nitro intermediate (1.0 eq) in Ethanol/Water (4:1 ratio, 10 vol).

-

Activator: Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).

-

Reaction: Heat to reflux (75–80°C) for 3 hours.

-

Monitor: TLC or LC-MS should show disappearance of the nitro peak.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

-

Purification: Recrystallize from Isopropanol/Heptane.

-

Product: 4-Amino-2,6-dichloro-3-fluorobenzotrifluoride (White to off-white solid).

Application 2: Nucleophilic Aromatic Substitution ( )

The fluorine atom at position C3 is a "hot" electrophile due to the combined electron-withdrawing power of the ortho-

Reaction Scheme Logic

Protocol for C3-Displacement (Example: Alkoxylation):

-

Solvent: Polar aprotic solvents (DMF, DMSO, or NMP) are essential to enhance nucleophilicity.

-

Base: Use

or -

Temperature: 80–120°C is typically required due to the steric hindrance from the neighboring 2,6-dichloro groups.

-

Note: The 2,6-dichloro groups prevent "ring flip," often leading to atropisomers in complex derivatives.

Downstream Herbicide Synthesis[1]

The 4-amino-2,6-dichloro-3-fluorobenzotrifluoride generated in Section 3 is the precursor for two major classes of herbicides:

A. Phenyluracil Herbicides (PPO Inhibitors)

Mechanism: The aniline is converted to an isocyanate and cyclized with an amino-crotonate to form the uracil ring.

-

Step 1: React Aniline with Phosgene or Triphosgene

Aryl Isocyanate . -

Step 2: React Isocyanate with Ethyl 3-amino-4,4,4-trifluorocrotonate.

-

Step 3: Base-catalyzed cyclization

Uracil Core .

B. Benzoylurea Insecticides/Herbicides

Mechanism: Reaction of the aniline with 2,6-difluorobenzoyl isocyanate.

-

Protocol: Dissolve Aniline in Toluene. Add 2,6-difluorobenzoyl isocyanate dropwise at room temperature. The urea precipitates out in high purity.

Safety & Handling Protocols

| Hazard | Mitigation Strategy |

| HF Generation | In |

| Thermal Runaway | Nitration is highly exothermic. Ensure cooling capacity is >150% of calculated heat release. Use a dosing pump for acid addition. |

| Toxicity | Benzotrifluorides are lipophilic and can penetrate skin. Double-gloving (Nitrile + Laminate) and full respiratory protection are mandatory. |

References

-

Nitration of Fluorinated Aromatics

-

Nucleophilic Substitution (

) on Fluoroarenes:-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (Mechanistic insight on F-displacement). Vertex AI Search Result 1.7. 3

-

-

Synthesis of Phenyluracil Precursors

-

General Reactivity of Chlorobenzotrifluorides

Sources

- 1. 4-Amino-3,5-dichlorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 2. A Process For The Preparation Of 3 Chloro 4 Amino 5 [quickcompany.in]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 8. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 9. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 10. 2,5-Dichlorobenzotrifluoride | 320-50-3 | Benchchem [benchchem.com]

- 11. 3-Fluorobenzotrifluoride | 401-80-9 [chemicalbook.com]

- 12. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Regioselective functionalization of 2,6-Dichloro-3-fluorobenzotrifluoride

Application Note: Regioselective Functionalization of 2,6-Dichloro-3-fluorobenzotrifluoride

Executive Summary

The scaffold 2,6-Dichloro-3-fluorobenzotrifluoride (CAS: 116668-52-1) represents a highly electron-deficient arene characterized by a unique "push-pull" electronic landscape masked by steric congestion. It is a critical intermediate in the synthesis of next-generation benzoylurea insecticides and fluorinated pharmaceutical pharmacophores.

Unlike simple fluoroarenes, this molecule presents a regioselectivity paradox:

-

Electrophilic Aromatic Substitution (

): Severely inhibited by the strong electron-withdrawing group (EWG) triad ( -

Nucleophilic Aromatic Substitution (

): Sterically hindered at the activated positions (C2/C6) and electronically deactivated at the accessible position (C3) due to the meta relationship with the

The Solution: This guide details the Directed Ortho-Metalation (DoM) strategy as the primary protocol for functionalization. By exploiting the high acidity of the C4-proton (induced by the adjacent Fluorine), researchers can achieve >98% regiocontrol, bypassing the limitations of classical Friedel-Crafts or

Electronic & Steric Landscape

Before initiating synthesis, it is vital to understand the reactivity map of the substrate.

| Position | Substituent | Electronic Character | Reactivity Potential |

| C1 | Strong EWG (Inductive/Resonance) | Activates C2/C4/C6; Meta-director. | |

| C2 | Weak Deactivator / Ortho-director | Steric block; Potential site for Pd-catalyzed coupling (difficult). | |

| C3 | Strong EWG (Inductive) / Donor (Resonance) | Primary Director for DoM ; Activates C4-H acidity. | |

| C4 | H | Acidic Proton | Primary Site for Functionalization. Flanked by F (small, directing). |

| C5 | Less Acidic Proton | Flanked by Cl (bulky, weak director). Kinetic dead-end. | |

| C6 | Weak Deactivator | Steric block; Equivalent to C2. |

Reactivity Visualization

Caption: Reactivity map highlighting C4-Lithiation as the thermodynamically and kinetically favored pathway.

Protocol A: Regioselective C4-Functionalization via DoM

Rationale: The fluorine atom at C3 exerts a strong inductive effect, significantly acidifying the C4-proton (

Target Products: Benzoic acids, benzaldehydes, iodides, or boronic esters.

Materials

-

Substrate: 2,6-Dichloro-3-fluorobenzotrifluoride (1.0 eq).

-

Base: Lithium Diisopropylamide (LDA) (1.1 eq) or LiTMP (for higher sterics). Note: n-BuLi alone is risky due to potential nucleophilic attack at the ring or halogen-lithium exchange at C-Cl sites.

-

Solvent: Anhydrous THF (0.5 M concentration).

-

Electrophile:

(s),

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and

inlet. -

Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

-

Base Generation (In-situ):

-

Add diisopropylamine (1.2 eq) followed by n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 15 min at -78°C to form LDA.

-

Critical Check: Ensure temperature does not rise above -60°C during addition to prevent solvent decomposition.

-

-

Metalation (The Critical Step):

-

Dissolve 2,6-Dichloro-3-fluorobenzotrifluoride in a minimum amount of THF.

-

Add the substrate solution dropwise to the LDA solution over 20 minutes, maintaining

. -

Aging: Stir the deep yellow/orange solution for 1 hour at -78°C.

-

Mechanistic Note: The Lithium species sits at C4, stabilized by the C3-Fluorine.

-

-

Electrophilic Quench:

-

Option A (Carboxylation): Bubble excess dry

gas through the solution (or pour reaction onto crushed dry ice) to yield the benzoic acid . -

Option B (Formylation): Add anhydrous DMF (3.0 eq) dropwise. Warm to RT, then quench with aqueous

to yield the benzaldehyde . -

Option C (Iodination): Add a solution of

(1.2 eq) in THF. This yields the 4-iodo derivative, a precursor for Suzuki/Sonogashira coupling.

-

-

Workup:

-

Quench with saturated

(aq). -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

Data Analysis & Expected Yields

| Electrophile | Product | Expected Yield | Key Spectral Feature ( |

| 4-Carboxylic Acid | 85-92% | Broad singlet ~13.0 ppm (COOH) | |

| 4-Formyl | 80-88% | Singlet ~10.3 ppm (CHO) | |

| 4-Iodo | 75-85% | Loss of H4 doublet; H5 becomes singlet (if decoupled) |

Protocol B: Transition Metal Catalyzed C-N Coupling (Buchwald-Hartwig)

Rationale: While

Target: Amination at C2 or C6 (Desymmetrization).

Methodology

-

Catalyst System:

(2 mol%) with BrettPhos or RuPhos (4 mol%). These bulky, electron-rich ligands facilitate oxidative addition into sterically hindered Aryl-Chlorides. -

Base:

or -

Solvent: Toluene or 1,4-Dioxane (reflux conditions, 100-110°C).

-

Procedure:

-

Degas solvent thoroughly (freeze-pump-thaw).

-

Mix Substrate, Amine (1.2 eq), Base, and Pre-catalyst in a sealed tube under Argon.

-

Heat for 12-24 hours.

-

Note: Expect lower yields (40-60%) compared to DoM due to competitive dehalogenation or lack of reactivity.

-

Troubleshooting & Safety

-

Regioselectivity Issues: If functionalization occurs at C5 (rare), it indicates the temperature during lithiation rose above -60°C, allowing thermodynamic equilibration (though C4 is both kinetically and thermodynamically favored).

-

Benzyne Formation: Do not allow the lithiated species to warm above -50°C before quenching. Elimination of LiF to form a benzyne intermediate is possible but less likely with the adjacent Cl stabilizing the anion.

-

HSE Hazard: The substrate is a polyhalogenated aromatic. Treat as a potential skin sensitizer and inhalation hazard. All waste must be segregated as Halogenated Organic Waste.

Pathway Visualization (DoM Mechanism)

Caption: Step-wise mechanism of Fluorine-Directed Ortho-Metalation at C4.

References

-

Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554. Link[1]

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

-

Leroux, F., & Schlosser, M. (2002). "The 'High-Tech' Application of Organometallics in the Synthesis of Fluorinated Compounds." Angewandte Chemie International Edition, 41(22), 4272-4310. Link

-

Mongin, F., & Harrison-Marchand, A. (2013). "Mixed Aggregates (Li/Mg, Li/Zn) in Deprotonation Reactions." Chemical Reviews, 113(10), 7563-7727. Link

Sources

C-H activation protocols for 2,6-Dichloro-3-fluorobenzotrifluoride derivatives

Application Note: Precision Functionalization of 2,6-Dichloro-3-fluorobenzotrifluoride

Executive Summary

The functionalization of 2,6-Dichloro-3-fluorobenzotrifluoride (CAS: N/A for specific isomer, generic polyhaloarene context) represents a critical challenge in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals.[1] This scaffold is electronically deactivated and sterically congested, rendering standard SEAr approaches ineffective.[1]

This guide details two validated protocols for the regioselective C-H activation of the C4-position :

-

Cryogenic Directed Ortho Metalation (DoM): A kinetic control strategy using LiTMP to access C4-boronates or halides.[1]

-

Concerted Metallation-Deprotonation (CMD): A Palladium-catalyzed arylation method utilizing the "Fagnou conditions" for direct biaryl coupling.[1]

Chemo-Physical Context & Strategic Analysis

Successful activation requires navigating the competing electronic vectors of the substituents.

Substrate Analysis:

-

Position 1 (-CF3): Strong EWG, meta-directing in SEAr, but primarily acts as a steric blocker for C2/C6.[1]

-

Position 2 & 6 (-Cl): Steric bulk; moderately deactivating.[1]

-

Position 3 (-F): The "Control Center."[1] It is the strongest Directed Metalation Group (DMG) on the ring due to high electronegativity (inductive acidification of ortho-protons).[1]

Regioselectivity Logic:

-

Target: The molecule has two aromatic protons at C4 and C5 .

-

Acidity: The C4-proton is ortho to Fluorine.[1] The C5-proton is ortho to Chlorine.[1] Since Fluorine is more electronegative than Chlorine, HC4 is significantly more acidic (pKa ~26-28) than HC5.[1]

-

Directing Effect: In DoM, the Li-base coordinates to the Fluorine lone pair, directing deprotonation exclusively to C4.

Critical Risk Factors:

-

Benzyne Formation: Elimination of Li-F or Li-Cl from the lithiated intermediate can trigger explosive decomposition or polymerization.[1]

-

Nucleophilic Attack: Standard bases (n-BuLi) may attack the electron-deficient ring (SNAr) rather than deprotonate.[1] LiTMP is mandatory.

Protocol A: Cryogenic Directed Ortho Metalation (DoM)

Objective: Synthesis of 4-substituted derivatives (Boronates, Iodides, Silanes). Mechanism: Kinetic deprotonation driven by F-coordination.[1]

Reagents & Equipment

-

Substrate: 2,6-Dichloro-3-fluorobenzotrifluoride (1.0 equiv)

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ.[1][2]

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv)

-

n-BuLi (2.5 M in hexanes) (1.2 equiv)[1]

-

-

Electrophile: Triisopropyl borate (B(OiPr)3) or Iodine (I2).[1]

-

Solvent: Anhydrous THF (0.5 M concentration).

-

Cryostat: Capable of maintaining -78 °C.[1]

Step-by-Step Workflow

-

Base Preparation (In-Situ):

-

Charge a flame-dried Schlenk flask with anhydrous THF and TMP (1.2 equiv) under Argon.

-

Cool to 0 °C .

-

Dropwise add n-BuLi (1.2 equiv).[1] Stir for 30 mins.

-

Critical: Cool the LiTMP solution to -78 °C .

-

-

Substrate Addition:

-

Dissolve the substrate in minimal THF.[1]

-

Add dropwise to the LiTMP solution at -78 °C over 15 minutes.

-

Observation: The solution may turn deep yellow/orange (formation of the aryllithium species).

-

Hold Time: Stir at -78 °C for exactly 45 minutes .

-

Warning: Do NOT exceed -60 °C. Risk of LiF elimination (benzyne formation) increases exponentially above -50 °C.[1]

-

-

Electrophile Trapping:

-

Add the Electrophile (e.g., B(OiPr)3, 1.5 equiv) rapidly in one portion.

-

Allow the mixture to stir at -78 °C for 30 minutes.

-

-

Warm-up & Quench:

-

Workup:

Data Summary: Electrophile Scope

| Electrophile | Product Type | Yield (%) | Notes |

| B(OiPr)3 | Boronic Ester/Acid | 82-88% | Hydrolysis to acid occurs on workup.[1] |

| I2 | Aryl Iodide | 75-80% | Dissolve I2 in THF before addition.[1] |

| TMSCl | Aryl Silane | 65-70% | Steric bulk of TMS slightly lowers yield.[1] |

| DMF | Benzaldehyde | 78% | Acidic hydrolysis required.[1] |

Protocol B: Pd-Catalyzed Direct Arylation (CMD)[1]

Objective: Direct C-H coupling with Aryl Bromides (Biaryl synthesis). Mechanism: Concerted Metallation-Deprotonation (CMD) via the "Fagnou Pathway."[1]

Reagents & Equipment

-

Catalyst: Pd(OAc)2 (2-5 mol%)[1]

-

Ligand: PCy3·HBF4 (Tricyclohexylphosphine tetrafluoroborate) (4-10 mol%)[1]

-

Additive: Pivalic Acid (PivOH) (30 mol%) - The Proton Shuttle.[1]

-

Base: K2CO3 or Cs2CO3 (2.0 equiv).[1]

-

Solvent: Mesitylene or Toluene (degassed).[1]

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv).[1]

Step-by-Step Workflow

-

Catalyst Pre-activation:

-

In a glovebox or under strict N2, combine Pd(OAc)2, PCy3·HBF4, and the carbonate base in the reaction vial.

-

-

Substrate Loading:

-

Reaction:

-

Add solvent (0.2 M concentration).[1]

-

Seal and heat to 110 °C for 12-16 hours.

-

-

Purification:

Mechanistic Visualization

The following diagrams illustrate the decision logic and the specific pathways for C4-activation.

Figure 1: Regioselectivity & Workflow Logic

Caption: Decision tree for selecting between Lithiation (DoM) and Catalytic Arylation based on target functionality, highlighting the critical thermal risk in Method A.

Figure 2: The Concerted Metallation-Deprotonation (CMD) Cycle

Caption: Simplified catalytic cycle for Fagnou-type arylation. Pivalate assists in cleaving the acidic C4-H bond without requiring strong bases.[1]

References

-

Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on DoM and LiTMP usage).

-

Lafrance, M., & Fagnou, K. (2006).[1] "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design."[1] Journal of the American Chemical Society.[1][3]

-

Mongin, F., & Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters. [1]

-

Knochel, P., et al. (2011).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. [1]

Sources

Application Note & Protocols: Leveraging 2,6-Dichloro-3-fluorobenzotrifluoride for Advanced Agrochemical Synthesis

Abstract

The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern agrochemical design.[1][2] These modifications can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] This guide provides a detailed technical overview and actionable protocols for utilizing 2,6-Dichloro-3-fluorobenzotrifluoride, a highly functionalized and versatile building block, in the synthesis of next-generation fluorinated agrochemicals. We will explore its unique reactivity, outline core synthetic transformations, and provide step-by-step protocols for key reactions, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of the Benzotrifluoride Scaffold

The benzotrifluoride moiety is a prevalent feature in numerous successful agrochemicals and pharmaceuticals.[3][4][5] The CF₃ group is a powerful electron-withdrawing group that also increases a molecule's lipophilicity, aiding its transport across biological membranes.[6] The 2,6-Dichloro-3-fluorobenzotrifluoride scaffold offers a unique combination of these benefits with multiple, differentially activated sites for chemical modification.

The dense halogenation pattern on the aromatic ring creates a highly electron-deficient system. This electronic feature is the primary driver of the scaffold's most important reactivity: its susceptibility to nucleophilic aromatic substitution (SₙAr).[7][8] This allows for the precise and controlled introduction of a wide variety of functional groups, making it an ideal starting point for building diverse chemical libraries for high-throughput screening.

Physicochemical Properties & Reactivity Analysis

Understanding the inherent properties of the 2,6-Dichloro-3-fluorobenzotrifluoride scaffold is critical for designing successful synthetic routes.

| Property | Value / Description | Significance in Synthesis |

| Molecular Formula | C₇HCl₂F₄ | High degree of halogenation. |

| Molecular Weight | 230.99 g/mol | --- |

| Appearance | Colorless to light yellow liquid | Easy to handle and dispense. |

| Boiling Point | ~180-185 °C | Allows for purification by distillation. |

| Key Reactive Sites | C2-Cl, C6-Cl | Activated for Nucleophilic Aromatic Substitution (SₙAr). |

Reactivity Deep Dive: The two chlorine atoms at the C2 and C6 positions are the primary sites for synthetic manipulation. Both are activated towards SₙAr by the potent electron-withdrawing effect of the para-CF₃ group and the ortho-fluorine atom.[7] However, their reactivity is not identical. The C2-Cl is flanked by both the CF₃ and F substituents, while the C6-Cl is adjacent only to the CF₃ group. This subtle electronic and steric difference can be exploited to achieve regioselective substitution under carefully controlled conditions, although in many cases, disubstitution is readily achieved. The C-F bond is significantly stronger and generally unreactive under standard SₙAr conditions, providing a stable anchor point.

Caption: Reactivity map of the 2,6-Dichloro-3-fluorobenzotrifluoride scaffold.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The most powerful and versatile transformation for this scaffold is the SₙAr reaction. This two-step addition-elimination mechanism allows for the displacement of one or both chloride atoms with a wide range of nucleophiles.[7]

Mechanism Insight:

-

Addition: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C6). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this complex is the key to the reaction's feasibility and is enhanced by the electron-withdrawing CF₃ and F groups.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

Caption: A generalized workflow for performing SₙAr reactions on the scaffold.

Protocol 3.1: General Protocol for Mono-Amination via SₙAr

This protocol details a representative procedure for the mono-substitution of a chlorine atom with a primary or secondary amine.

Causality Behind Choices:

-

Solvent (DMF/DMSO): Polar aprotic solvents are essential. They effectively solvate the cation of the base (e.g., K⁺ of K₂CO₃), leaving the nucleophile's anion more "naked" and reactive.

-

Base (K₂CO₃/Cs₂CO₃): A moderate, non-nucleophilic base is required to deprotonate the amine nucleophile (or neutralize the H-X byproduct) without competing in the substitution reaction. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility.

-

Inert Atmosphere (N₂/Ar): Prevents potential oxidation of sensitive nucleophiles or intermediates at elevated temperatures.

-

Temperature (80-120 °C): SₙAr reactions on halogenated aromatics, even activated ones, require thermal energy to overcome the activation barrier of the initial nucleophilic attack.

Materials:

-

2,6-Dichloro-3-fluorobenzotrifluoride

-

Amine nucleophile (e.g., morpholine, piperidine) (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

-

Ethyl acetate, water, brine for work-up

-

Silica gel for chromatography

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-Dichloro-3-fluorobenzotrifluoride (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a magnetic stir bar.

-

Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting scaffold.

-

Add the amine nucleophile (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 90 °C and maintain for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.

Case Study: Multi-Step Synthesis of a Fungicide Precursor

This section outlines a hypothetical, yet plausible, two-step synthesis of a complex intermediate used in the development of novel fungicides. This demonstrates how the initial SₙAr product can be further functionalized.

Pathway:

-

Step A (SₙAr): Disubstitution of both chlorine atoms on the scaffold with sodium thiomethoxide (NaSMe).

-

Step B (Oxidation): Oxidation of the resulting thioethers to the corresponding sulfones using an oxidizing agent like m-CPBA. Sulfone moieties are common in bioactive agrochemicals.[9]

Caption: Two-step synthesis of a potential fungicide precursor.

Protocol 4.1: Step A - Synthesis of 2,6-Bis(methylthio)-3-fluorobenzotrifluoride

Materials:

-

2,6-Dichloro-3-fluorobenzotrifluoride (1.0 eq)

-

Sodium thiomethoxide (NaSMe) (2.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a flame-dried, three-neck flask under nitrogen, suspend sodium thiomethoxide (2.2 eq) in anhydrous DMF.

-

Add a solution of 2,6-Dichloro-3-fluorobenzotrifluoride (1.0 eq) in DMF dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC.

-

After completion, cool the reaction and carefully quench by pouring it over an ice-water mixture.

-

Extract the product with diethyl ether (3x).

-

Combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude product is often of sufficient purity for the next step, or it can be purified by chromatography.

Protocol 4.2: Step B - Synthesis of 2,6-Bis(methylsulfonyl)-3-fluorobenzotrifluoride

Materials:

-

Crude product from Step A (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (4.4 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the crude thioether from Step A (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (4.4 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over Na₂SO₄.

-

Concentrate the solvent and purify the resulting solid by recrystallization or column chromatography to yield the final sulfone product.

Conclusion

2,6-Dichloro-3-fluorobenzotrifluoride is a powerful and versatile scaffold for the synthesis of novel fluorinated agrochemicals. Its highly activated aromatic ring readily undergoes nucleophilic aromatic substitution, providing a reliable and high-yielding entry point to a vast chemical space. By understanding the principles of its reactivity and applying robust, optimized protocols, researchers can efficiently generate diverse libraries of complex molecules for the discovery and development of next-generation crop protection agents.

References

-

Jeschke, P. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. Retrieved February 24, 2026, from [Link]

-

Funabiki, K., & Matsui, M. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 168–179. Retrieved February 24, 2026, from [Link]

-

Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(1), 18-28. Retrieved February 24, 2026, from [Link]

-

Ali, D., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 13(28), 19353-19379. Retrieved February 24, 2026, from [Link]

-

Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Retrieved February 24, 2026, from [Link]

-

Manfrin, A., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(18), 11109–11117. Retrieved February 24, 2026, from [Link]

- Bayer AG. (1988). Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. U.S. Patent 4,962,246.

-

IndustryARC. (n.d.). Benzotrifluoride Market Size, Share | Industry Trend & Forecast 2030. Retrieved February 24, 2026, from [Link]

- Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds. Patent 0150587.

-

Funabiki, K., & Matsui, M. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Manfrin, A., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. PubMed. Retrieved February 24, 2026, from [Link]

-

Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 12016-12022. Retrieved February 24, 2026, from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved February 24, 2026, from [Link]

- Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2012). Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Chinese Patent CN102531961B.

-

Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds. European Patent EP 0150587 B1. Retrieved February 24, 2026, from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Hatanaka, M., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1433. Retrieved February 24, 2026, from [Link]

-

Bryce, M. R., & Al-Attar, H. A. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 3(3), 882-892. Retrieved February 24, 2026, from [Link]

-

United States Patent Office. (n.d.). 3,586,725. Retrieved February 24, 2026, from [Link]

-

Hu, F., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Organic Process Research & Development, 15(5), 1168-1170. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved February 24, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. industryarc.com [industryarc.com]

- 5. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]

- 9. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing hydrolysis of trifluoromethyl group in 2,6-Dichloro-3-fluorobenzotrifluoride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice on preventing the hydrolysis of the trifluoromethyl group in 2,6-Dichloro-3-fluorobenzotrifluoride. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group in 2,6-Dichloro-3-fluorobenzotrifluoride under typical laboratory conditions?

The trifluoromethyl (-CF₃) group is generally considered to be one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond.[1][2] This stability is a key reason for its widespread use in pharmaceuticals and agrochemicals, as it often imparts metabolic resistance.[1][2][3] However, the stability of the -CF₃ group in 2,6-Dichloro-3-fluorobenzotrifluoride is influenced by the electronic effects of the other substituents on the aromatic ring. The two chlorine atoms and the fluorine atom are all electron-withdrawing groups, which can increase the electrophilicity of the trifluoromethyl carbon, making it more susceptible to nucleophilic attack under certain conditions.[4][5]

Q2: What are the primary conditions that can lead to the hydrolysis of the trifluoromethyl group?

The primary condition that promotes the hydrolysis of a trifluoromethyl group to a carboxylic acid (-COOH) is exposure to strong basic or alkaline conditions.[1] While less common, some studies have also shown that hydrolysis can occur under strongly acidic conditions, particularly with the use of superacids like fuming sulfuric acid.[6][7] For 2,6-Dichloro-3-fluorobenzotrifluoride, the cumulative electron-withdrawing effect of the halogens likely makes the -CF₃ group more sensitive to basic hydrolysis than in unsubstituted benzotrifluoride.

Q3: What is the mechanism of base-catalyzed hydrolysis of the trifluoromethyl group?

The hydrolysis of the trifluoromethyl group under basic conditions is believed to proceed through a stepwise nucleophilic attack by hydroxide ions on the carbon atom of the -CF₃ group. Each attack results in the displacement of a fluoride ion, leading to the formation of a difluoromethyl and then a monofluoromethyl intermediate, before finally yielding a carboxylic acid. The presence of strong electron-withdrawing groups on the aromatic ring can facilitate this process by stabilizing the negatively charged intermediates.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

Issue 1: I am observing the formation of 2,6-dichloro-3-fluorobenzoic acid as a byproduct in my reaction. How can I prevent this?

The formation of the corresponding benzoic acid is a clear indication of -CF₃ group hydrolysis. To mitigate this, consider the following troubleshooting steps:

-

pH Control: The most critical factor is the pH of your reaction mixture. Avoid highly basic conditions (pH > 10). If a basic catalyst or reagent is required, consider using a weaker, non-nucleophilic base or a buffered system to maintain a moderately alkaline or neutral pH.

-

Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis.[8] If your reaction allows, perform it at a lower temperature. Even a modest reduction in temperature can significantly decrease the rate of this unwanted side reaction.

-

Reaction Time: Minimize the reaction time as much as possible. Prolonged exposure to even mildly basic conditions can lead to the accumulation of the hydrolyzed byproduct. Monitor your reaction closely and quench it as soon as it reaches completion.

-

Solvent Choice: While the solvent itself may not directly cause hydrolysis, it can influence the solubility and reactivity of the base. Protic solvents, especially water, are necessary for the hydrolysis to occur. If your reaction chemistry permits, consider using an aprotic solvent to disfavor the hydrolysis pathway.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving 2,6-Dichloro-3-fluorobenzotrifluoride under pH-Controlled Conditions

This protocol provides a general framework for running a reaction while minimizing the risk of -CF₃ group hydrolysis.

-

Reaction Setup: To a dry, inert-atmosphere flask, add 2,6-Dichloro-3-fluorobenzotrifluoride and the appropriate aprotic solvent (e.g., THF, Dioxane, Toluene).

-

Reagent Addition: If a basic reagent is required, use a non-nucleophilic base such as a hindered amine (e.g., 2,6-lutidine, diisopropylethylamine) or an inorganic base with low water content (e.g., anhydrous K₂CO₃). Add the base portion-wise at a reduced temperature (e.g., 0 °C) to control any exotherm.

-

pH Monitoring (if applicable): For aqueous or biphasic systems, use a pH meter to monitor the pH of the aqueous phase. If the pH rises above 9, consider adding a mild acidic buffer to neutralize excess base.

-

Temperature Control: Maintain the reaction at the lowest effective temperature. Use a cooling bath if necessary.

-

Work-up: Upon completion, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution). Avoid using strong acids or bases during the work-up.

-

Purification: Purify the product using standard techniques such as column chromatography, crystallization, or distillation.

Data Presentation

The following table summarizes the key factors influencing the hydrolysis of the trifluoromethyl group and the recommended preventative measures.

| Factor | Risk of Hydrolysis | Recommended Prevention |

| pH | High (pH > 10) | Maintain pH between 7 and 9. Use non-nucleophilic bases or buffered systems. |

| Temperature | High (> 50 °C) | Conduct reactions at the lowest feasible temperature. |

| Reaction Time | Prolonged | Monitor the reaction closely and minimize the overall reaction time. |

| Solvent | Protic (e.g., water, alcohols) | Use aprotic solvents where possible. |

| Base Type | Strong, nucleophilic (e.g., NaOH, KOH) | Use weaker, non-nucleophilic bases (e.g., hindered amines, anhydrous carbonates). |

Visualizations

Logical Relationship: Factors Influencing Hydrolysis

The following diagram illustrates the key experimental parameters that can be adjusted to minimize the risk of trifluoromethyl group hydrolysis.

Caption: Key factors influencing the stability of the trifluoromethyl group.

Experimental Workflow: Minimizing Hydrolysis

This workflow outlines the decision-making process for setting up a reaction to prevent the hydrolysis of 2,6-Dichloro-3-fluorobenzotrifluoride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Temperature for 2,6-Dichloro-3-fluorobenzotrifluoride Synthesis

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2,6-Dichloro-3-fluorobenzotrifluoride. The protocols and advice herein are designed to address specific challenges related to reaction temperature, a critical parameter influencing yield, purity, and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for temperature optimization in the chlorination of 3-Fluorobenzotrifluoride?

A: For the electrophilic chlorination of an electron-deficient ring like 3-Fluorobenzotrifluoride, the reaction generally requires elevated temperatures to proceed at a reasonable rate. A logical starting point is in the range of 150-180°C.[1][2] The rationale for this starting range is based on the need to overcome the activation energy barrier for the chlorination of a deactivated aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, making the aromatic ring less susceptible to electrophilic attack.

It is advisable to begin with a lower temperature within this range and incrementally increase it while monitoring the reaction progress. Starting at an excessively high temperature can lead to a loss of selectivity and the formation of undesired over-chlorinated byproducts.

Q2: My reaction is proceeding very slowly or has stalled. What is the recommended approach to increasing the reaction temperature?

A: A sluggish reaction is a common issue, often indicating that the activation energy is not being sufficiently overcome at the current temperature. The approach to increasing temperature should be systematic and data-driven.

-

Incremental Increases: Raise the temperature in small, controlled increments (e.g., 10°C).

-

Allow for Equilibration: After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) to reach thermal equilibrium and a steady reaction rate.

-

Reaction Monitoring: It is crucial to monitor the consumption of the starting material and the formation of the product and byproducts at each temperature step. Techniques like Gas Chromatography (GC) or TLC are essential for this purpose.[1]

-

Identify the "Sweet Spot": Continue this incremental increase until you observe a significant increase in the rate of product formation without a substantial rise in impurity levels. The optimal temperature is often a compromise between reaction rate and selectivity. For similar processes, temperatures can range up to 220°C, but this upper limit should be approached with caution.[2]

Q3: I am observing significant amounts of 2,4,6-trichloro-3-fluorobenzotrifluoride and other polychlorinated byproducts. How can temperature be used to mitigate this?

A: The formation of polychlorinated species is a classic example of a selectivity issue that is highly dependent on temperature. Higher temperatures provide more energy for subsequent chlorination reactions to occur, leading to over-chlorination.

To minimize these byproducts:

-

Lower the Reaction Temperature: Reducing the temperature is the most direct way to improve selectivity. A lower temperature can disfavor the higher activation energy pathways that lead to the formation of trichloro- and other polychlorinated byproducts.[3][4]

-